10,11-Methylenedioxy-20(RS)-camptothecin
Overview
Description
10,11-Methylenedioxy-20(RS)-camptothecin is a synthetic derivative of camptothecin, a natural alkaloid extracted from the bark of the Camptotheca acuminata tree. This compound is known for its potent anti-cancer properties, particularly its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Methylenedioxy-20(RS)-camptothecin typically involves multiple steps, starting from camptothecin. The key steps include:
Protection of the hydroxyl groups: This is often achieved using silyl or benzyl protecting groups.
Formation of the methylenedioxy bridge: This step involves the reaction of the protected camptothecin with formaldehyde and a suitable acid catalyst to form the methylenedioxy group.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 10,11-Methylenedioxy-20(RS)-camptothecin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the methylenedioxy group, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the lactone ring, converting it into a more stable carboxylate form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Carboxylate forms of camptothecin.
Substitution: Various functionalized camptothecin derivatives.
Scientific Research Applications
10,11-Methylenedioxy-20(RS)-camptothecin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of camptothecin derivatives.
Biology: Employed in studies investigating the mechanisms of topoisomerase I inhibition.
Medicine: Explored as a potential anti-cancer agent, particularly in the treatment of solid tumors.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The primary mechanism of action of 10,11-Methylenedioxy-20(RS)-camptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Camptothecin: The parent compound from which 10,11-Methylenedioxy-20(RS)-camptothecin is derived.
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative, widely used in the treatment of colorectal cancer.
Uniqueness: this compound is unique due to its methylenedioxy group, which enhances its stability and potency compared to camptothecin. This modification also improves its ability to inhibit topoisomerase I, making it a valuable compound in cancer research and therapy.
Properties
IUPAC Name |
5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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